molecular formula C8H15N3 B11735641 [(1-methyl-1H-pyrazol-5-yl)methyl](propyl)amine

[(1-methyl-1H-pyrazol-5-yl)methyl](propyl)amine

Cat. No.: B11735641
M. Wt: 153.22 g/mol
InChI Key: YJFFINGBGQTLLE-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-5-yl)methylamine: is a chemical compound with the molecular formula C8H16ClN3 and a molecular weight of 189.69 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or the amine group .

Scientific Research Applications

Synthesis and Chemical Properties

(1-methyl-1H-pyrazol-5-yl)methylamine is synthesized through the reaction of 1-methyl-1H-pyrazole with propylamine. This reaction typically occurs under controlled conditions with suitable solvents and catalysts to yield high purity and yield of the product. The compound exhibits multiple functional groups that allow it to participate in various chemical reactions, such as oxidation, reduction, and substitution reactions.

Chemistry

In the field of chemistry, (1-methyl-1H-pyrazol-5-yl)methylamine serves as a crucial building block for synthesizing complex heterocyclic compounds. It is particularly valuable in the development of pyrazole-based ligands and catalysts used in coordination chemistry.

Biology

Biologically, this compound has been utilized to investigate the interactions of pyrazole derivatives with various biological targets. Studies have shown that derivatives of (1-methyl-1H-pyrazol-5-yl)methylamine exhibit promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . For instance, a series of novel derivatives demonstrated potent antifungal activity against Valsa mali, outperforming traditional antifungal agents in certain assays .

Medicine

In medicinal chemistry, derivatives of (1-methyl-1H-pyrazol-5-yl)methylamine are being explored for their potential therapeutic applications. Research has highlighted their efficacy in treating infections and inflammatory conditions. One study reported that specific derivatives exhibited significant antibacterial activity against Pseudomonas syringae pv. actinidiae, indicating their potential use as antimicrobial agents .

Industrial Applications

In industrial contexts, (1-methyl-1H-pyrazol-5-yl)methylamine is employed in synthesizing agrochemicals, dyes, and other specialty chemicals. Its unique structure allows it to act as an intermediate in various chemical processes, enhancing its utility across different sectors.

Antimicrobial Activity

A notable study evaluated a series of 1-methyl-1H-pyrazol-5-amines with disulfide moieties for their antimicrobial properties. The results indicated that certain compounds not only inhibited fungal growth but also induced oxidative damage to fungal cells. The compound designated as 7f displayed an EC50 value significantly lower than that of established antifungal agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazole derivatives has revealed critical insights into their biological activities. A systematic evaluation of various derivatives allowed researchers to identify key structural features that enhance antimicrobial efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: (1-methyl-1H-pyrazol-5-yl)methylamine is unique due to the presence of both a pyrazole ring and a propylamine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Biological Activity

The compound (1-methyl-1H-pyrazol-5-yl)methylamine is a heterocyclic organic molecule characterized by a pyrazole ring and a propylamine substituent. This structure is significant in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula

The molecular formula for (1-methyl-1H-pyrazol-5-yl)methylamine is C8H12N4C_8H_{12}N_4. The unique structure enhances its reactivity and interaction with biological targets, which is crucial for its therapeutic applications.

Structural Features

The compound features:

  • A pyrazole ring , which is known for its role in various biological activities.
  • A propylamine chain , contributing to the compound's solubility and reactivity.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazoleContains a single methyl group on the pyrazole ringLacks the propylamine substituent
3-MethylpyrazoleMethyl group at position 3 on the pyrazole ringDifferent position affects reactivity
4-AminoantipyrineContains an amino group and an antipyrine moietyExhibits different biological activities

The structural uniqueness of (1-methyl-1H-pyrazol-5-yl)methylamine positions it favorably for further pharmacological exploration.

(1-methyl-1H-pyrazol-5-yl)methylamine interacts with specific enzymes and receptors, modulating various biological pathways. Its ability to inhibit enzyme activity can disrupt metabolic processes, leading to its observed therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • A phenotypic screen identified derivatives with significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values as low as 3.79 µM .
  • Another study reported that structurally similar compounds exhibited substantial inhibition of cancer cell growth, indicating potential for further development in anticancer treatments .

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial properties. The interaction of (1-methyl-1H-pyrazol-5-yl)methylamine with microbial enzymes may lead to effective inhibition of pathogen growth.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Screening

In a study assessing various pyrazole derivatives, (1-methyl-1H-pyrazol-5-yl)methylamine was noted for its ability to induce apoptosis in cancer cells. The study reported significant growth inhibition in cell lines with IC50 values indicating potent efficacy .

Case Study 2: Enzyme Inhibition

A recent investigation focused on the compound's role as an enzyme inhibitor. It demonstrated substantial inhibition against specific targets involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Research Findings Summary

Biological ActivityObservationsReferences
AnticancerSignificant cytotoxicity against MCF7 and NCI-H460 ,
AntimicrobialPotential inhibition of pathogen growth
Anti-inflammatoryModulation of inflammatory pathways ,

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H15N3/c1-3-5-9-7-8-4-6-10-11(8)2/h4,6,9H,3,5,7H2,1-2H3

InChI Key

YJFFINGBGQTLLE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1C

Origin of Product

United States

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